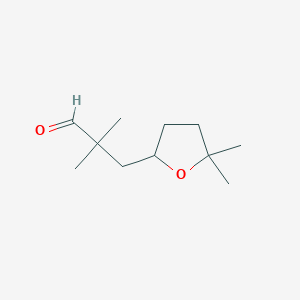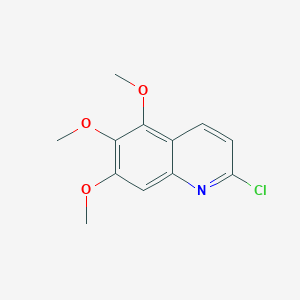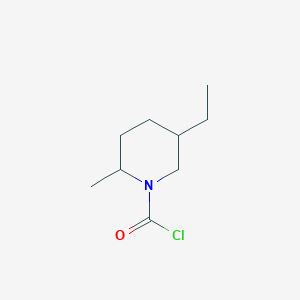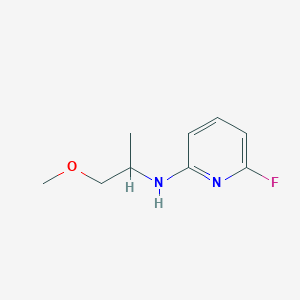![molecular formula C13H15N3OS B13257384 N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide CAS No. 874594-01-1](/img/structure/B13257384.png)
N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide typically involves the reaction of 2-amino-1,3-thiazole with 4-bromoacetophenone under basic conditions to form an intermediate, which is then acetylated to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities compared to other thiazole derivatives .
Properties
CAS No. |
874594-01-1 |
|---|---|
Molecular Formula |
C13H15N3OS |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-[1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C13H15N3OS/c1-8(15-9(2)17)10-3-5-11(6-4-10)12-7-18-13(14)16-12/h3-8H,1-2H3,(H2,14,16)(H,15,17) |
InChI Key |
PIUIOPXUSXKZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CSC(=N2)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13257307.png)

![N-[1-(5-Bromothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B13257313.png)
![4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13257323.png)
![4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B13257324.png)
![3-Methoxyspiro[3.3]heptan-1-amine](/img/structure/B13257327.png)






![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13257373.png)

